molecular formula C26H21N3O6S B2657363 Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 893786-01-1

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2657363
CAS No.: 893786-01-1
M. Wt: 503.53
InChI Key: ODODJXIBUIDAGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a benzofuro[3,2-d]pyrimidine core, and a benzoate ester group. The presence of these diverse functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the thioacetamido group through a thiolation reaction. Finally, the esterification of the benzoic acid derivative with ethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form corresponding alcohols.

    Substitution: The thioacetamido group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, benzofuro[3,2-d]pyrimidine core, and benzoate ester group allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6S/c1-2-33-25(32)17-9-3-5-11-19(17)27-21(30)15-36-26-28-22-18-10-4-6-12-20(18)35-23(22)24(31)29(26)14-16-8-7-13-34-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODJXIBUIDAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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